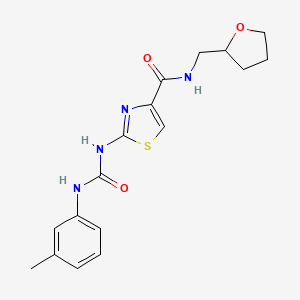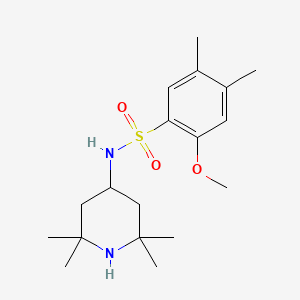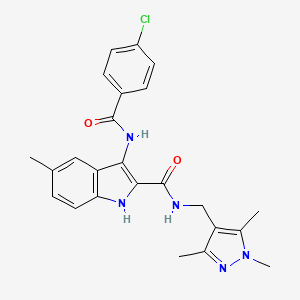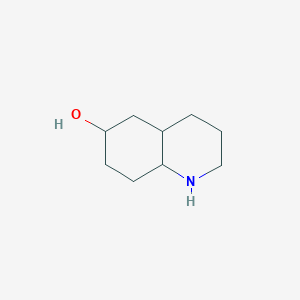![molecular formula C7H6Cl2N2S B2474450 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 1429639-81-5](/img/structure/B2474450.png)
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine” is a chemical compound with the CAS Number: 74901-71-6 . It has a molecular weight of 207.08 and its IUPAC name is 2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H4Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 207.08 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Antifungal Activities
- A study focused on the synthesis of various thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, and evaluated their antifungal activities. These compounds showed significant effects on rice blast, sheath blight, and cucumber powdery mildew, highlighting their potential in agricultural applications (Konno et al., 1989).
Synthesis Methods
- Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound related to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, provides insights into the methodology for creating such compounds. The total yield of the product was around 46%, with a purity higher than 99.5%, indicating effective synthesis processes (Liu Guo-ji, 2009).
Anticancer Applications
- A related study synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound similar to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, and evaluated its antitumor activity. It showed significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a cancer treatment (Grivsky et al., 1980).
Improved Synthesis Methods
- An improved synthesis method for 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, structurally similar to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, was reported. This method achieved a yield of up to 92%, highlighting advancements in synthesis techniques (S. Lan-xiang, 2007).
Antiviral Activity
- A study on 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, compounds similar to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, indicated slight antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting potential in antiviral research (Saxena et al., 1988).
Comparative Studies of Properties
- A comparative study of the properties of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, structurally related to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, provided insights into their physicochemical properties and biological potential. The study highlighted how the position of the sulfur atom in these compounds impacts their electronic spectra and biological activities (Zadorozhny et al., 2010).
Antimicrobial Activity
- Research on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which are structurally similar to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine, showed promising antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This indicates potential for use in antimicrobial applications (Kolisnyk et al., 2015).
GPR119 Agonists for Diabetes Mellitus
- A study discovered fused-pyrimidine derivatives as potent GPR119 agonists for the treatment of type 2 diabetes mellitus. The research highlighted 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives as highly potent GPR119 agonists, demonstrating the therapeutic potential of compounds related to 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine in diabetes treatment (Negoro et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning for acute toxicity, skin irritation, eye irritation, and respiratory irritation . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Mode of Action
The exact mode of action of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Propriétés
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c1-3-5-4(2-12-3)6(8)11-7(9)10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWEVMHFJQSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CS1)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)
![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)


![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)

![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)


![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)
![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)
